![molecular formula C8H10ClNO2S B2913412 2-Chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid CAS No. 1429901-91-6](/img/structure/B2913412.png)
2-Chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and techniques used in its preparation .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes the reagents and conditions of the reaction, the mechanism, and the products formed .Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
- Pinacol Boronic Esters : 2-Chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid can be converted into pinacol boronic esters, which serve as valuable building blocks in organic synthesis . These esters are versatile intermediates for constructing complex molecules.
- The catalytic protodeboronation of alkyl boronic esters derived from this compound enables a formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable but previously unknown . By pairing this process with a Matteson–CH₂–homologation, researchers can achieve selective hydromethylation.
- The hydromethylation sequence using protodeboronation has been applied to methoxy-protected (−)-Δ8-THC (a cannabinoid) and cholesterol. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These applications highlight its significance in natural product synthesis.
Organic Synthesis and Building Blocks
Hydromethylation of Alkenes
Total Synthesis of Natural Products
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing biochemical processes .
Mode of Action
It’s worth noting that thiazole derivatives are often involved in the formation of carbon-carbon bonds via suzuki–miyaura cross-coupling . This process involves the interaction of the compound with a transition metal catalyst, leading to the formation of new bonds .
Biochemical Pathways
The suzuki–miyaura cross-coupling process, which this compound may participate in, is a key pathway in organic synthesis, leading to the formation of biologically active compounds .
Pharmacokinetics
Similar compounds have been reported to have high gi absorption and low skin permeation .
Result of Action
The formation of new carbon-carbon bonds via suzuki–miyaura cross-coupling could potentially lead to the synthesis of new organic compounds with various biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling process requires specific reaction conditions, including a transition metal catalyst and a suitable environment .
Safety and Hazards
properties
IUPAC Name |
2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-4(2)3-5-6(7(11)12)10-8(9)13-5/h4H,3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQHWFSOHLVKJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid |
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